N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide
Description
N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core fused with a tetrahydrofuran ring. Key structural attributes include:
- 1-Methyl group: Enhances lipophilicity and metabolic stability.
- Thiophen-2-yl substituent: A sulfur-containing aromatic ring that influences electronic properties and π-π interactions.
- 6-Oxo moiety: Introduces hydrogen-bonding capabilities, critical for molecular recognition.
Properties
IUPAC Name |
N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O5S/c1-20-15-13(8(7-11(22)17-15)10-3-2-6-27-10)14(19-20)18-16(23)9-4-5-12(26-9)21(24)25/h2-6,8H,7H2,1H3,(H,17,22)(H,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJKCHLPCVKBGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CS3)C(=N1)NC(=O)C4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrazolo[3,4-b]pyridine core with various substituents that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 449.5 g/mol. The presence of a nitrofuran moiety is particularly relevant for its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazolo[3,4-b]pyridine derivatives. A notable study evaluated several derivatives against Mycobacterium tuberculosis (M. tuberculosis), revealing that certain modifications enhance antitubercular activity. The compound demonstrated promising results in in vitro assays against M. tuberculosis H37Rv strain, indicating its potential as a lead compound for developing new antituberculosis agents .
Anticancer Activity
The anticancer properties of related compounds have been explored extensively. For instance, derivatives of pyrazolo[3,4-b]pyridine have shown cytotoxic effects against various human tumor cell lines, including LCLC-103H and A-427. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways such as the modulation of p53 and Bcl-2 family proteins .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : They may act on specific receptors that regulate cellular signaling pathways related to growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in target cells, leading to cell death.
Study 1: Antitubercular Activity
In a recent study conducted by Rao et al., a series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their antitubercular activity using the Microplate Alamar Blue Assay (MABA). The results indicated that modifications at specific positions significantly enhanced potency against M. tuberculosis, with some compounds exhibiting IC50 values in the low micromolar range .
Study 2: Cytotoxicity Against Cancer Cells
Another research effort focused on evaluating the cytotoxicity of various pyrazolo[3,4-b]pyridine derivatives against different cancer cell lines. The findings demonstrated that compounds with electron-withdrawing groups at the 5-position exhibited enhanced cytotoxic effects compared to their counterparts with electron-donating groups. This suggests that electronic properties play a crucial role in modulating biological activity .
Data Table: Biological Activities Summary
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with three structurally related molecules from the literature:
Key Observations:
Heterocyclic Core : The pyrazolo[3,4-b]pyridine core (target) differs from tetrahydropyridine and imidazo[1,2-a]pyridine in ring saturation and nitrogen positioning, impacting planarity and binding interactions.
Substituent Position : The thiophen-2-yl group (target) vs. thiophen-3-yl alters electronic distribution and steric effects.
Functional Groups : The 5-nitrofuran carboxamide (target) contrasts with nitro-phenyl and tosyl groups , influencing solubility and reactivity.
Table 2: NMR Chemical Shift Comparisons (δ, ppm)
Key Findings:
- NMR Shifts : Thiophen-2-yl (target) vs. thiophen-3-yl causes distinct aromatic proton shifts due to differing electronic environments .
- Synthetic Methods : The target compound may require multi-step synthesis akin to the F-step process for Compound 1 , whereas Compound 1l employs a one-pot strategy with 51% yield .
Physicochemical and Reactivity Profiles
- Melting Points : Higher melting points in nitro-containing compounds (e.g., 243–245°C for Compound 1l ) suggest stronger intermolecular forces compared to tosyl derivatives (159–162°C ).
- Lumping Strategy Relevance : While compounds with similar cores (e.g., pyridine derivatives) may share reaction pathways , substituent variations (e.g., thiophen position) necessitate individualized analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
